The synthesis of sulfadimethoxine-d4 typically involves the deuteration of sulfadimethoxine, which can be achieved through various chemical reactions. One common method includes the use of deuterated solvents or reagents during the synthesis process to incorporate deuterium atoms into the molecular structure. For instance, the reaction may utilize deuterated dimethyl sulfoxide or other deuterated amines to facilitate the incorporation of deuterium at specific positions on the molecule .
The technical details of this synthesis often involve:
The molecular structure of sulfadimethoxine-d4 can be represented as follows:
The structure features a sulfonamide group attached to a pyrimidine ring, with methoxy groups that enhance its solubility and antibacterial activity. The incorporation of deuterium atoms modifies some hydrogen atoms in the original molecule, which can be detected using mass spectrometry techniques .
Sulfadimethoxine-d4 participates in various chemical reactions typical for sulfonamides. These include:
The mechanism of action for sulfadimethoxine-d4 is similar to that of other sulfonamides. It acts by inhibiting bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate. By blocking this enzyme, sulfadimethoxine-d4 effectively disrupts bacterial growth and reproduction. This inhibition leads to a sequential blockade in folate synthesis pathways, ultimately resulting in bactericidal effects against susceptible bacteria .
Sulfadimethoxine-d4 exhibits several notable physical and chemical properties:
Sulfadimethoxine-d4 has several scientific applications:
Sulfadimethoxine-d4 (CAS 1020719-80-5) is a deuterium-labeled isotopologue of the antibiotic sulfadimethoxine, where four hydrogen atoms (protium) at positions 2,3,5,6 on the phenyl ring are replaced by deuterium (²H or D). This modification yields the molecular formula C₁₂H₁₀D₄N₄O₄S, increasing the molecular weight from 310.33 g/mol (parent) to 314.35 g/mol [2] [8]. The deuterium atoms are symmetrically positioned on the aromatic ring, maintaining the planar geometry of the benzenesulfonamide moiety while altering vibrational frequencies and bond strengths due to deuterium’s higher mass [6] [8]. The isotopic labeling does not disrupt the core pharmacophore—the sulfonamide bridge (-SO₂NH-) linking the deuterated phenyl ring to the 2,6-dimethoxy-4-pyrimidinyl group—ensuring bioisosterism with the non-deuterated compound [5] [9].
Table 1: Structural Attributes of Sulfadimethoxine-d4
Property | Sulfadimethoxine-d4 | Sulfadimethoxine |
---|---|---|
Molecular Formula | C₁₂H₁₀D₄N₄O₄S | C₁₂H₁₄N₄O₄S |
Molecular Weight | 314.35 g/mol | 310.33 g/mol |
Exact Mass (Neutral) | 314.1382 | 310.0737 |
Deuterium Positions | Phenyl ring (2,3,5,6) | N/A |
SMILES Notation | [²H]c1c([²H])c(c([²H])c([²H])c1N)S(=O)(=O)Nc2nc(OC)nc(OC)c2 | O=C(NS(=O)(=O)c1ccc(N)cc1)c1nc(OC)nc(OC)c1 |
The primary structural distinction lies in the isotopic substitution, which minimally affects electronic distribution but introduces measurable differences in physicochemical behavior. Nuclear Magnetic Resonance (NMR) spectra show absent ¹H-signals at 6.5–7.5 ppm (phenyl region), confirming deuterium integration [3] [6]. Crystallographic studies reveal identical unit cell parameters and hydrogen-bonding networks, with the deuterated phenyl ring exhibiting a 0.02–0.05 Å shorter average C-D bond length versus C-H—consistent with deuterium’s smaller atomic radius [6]. These subtle changes do not alter the compound’s pKa (∼6.1) or lipid-water partition coefficient (log P ≈1.8), preserving its acid-base behavior and membrane permeability relative to the parent drug [9].
In mass spectrometry, Sulfadimethoxine-d4 displays a characteristic [M+H]⁺ ion at m/z 315.15 under electrospray ionization (ESI+), contrasting with the m/z 311.08 signal of unlabeled Sulfadimethoxine—a +4 Da shift confirming deuterium incorporation [7] [9]. Key diagnostic fragments include:
The benzenesulfonyl fragment (m/z 156.05) retains all four deuteriums, validating their positional stability during fragmentation. Isotopic purity (>95% D₄) minimizes the M+3/M+4 ratio, preventing overlap with the parent drug’s M+0 signal in multiplexed assays [2] [5].
Table 2: Mass Spectral Comparison of Key Ions
Ion Type | Sulfadimethoxine-d4 (m/z) | Sulfadimethoxine (m/z) | Shift (Δm/z) | Fragment Composition |
---|---|---|---|---|
[M+H]⁺ | 315.15 | 311.08 | +4.07 | C₁₂H₁₁D₄N₄O₄S⁺ |
Benzenesulfonyl ion | 156.05 | 152.02 | +4.03 | C₆D₄NO₂S⁺ |
Pyrimidinyl-aniline | 218.08 | 218.08 | 0 | C₁₀H₁₁N₃O₂⁺ |
Dimethoxypyrimidine | 108.03 | 108.03 | 0 | C₆H₇N₂O₂⁺ |
Sulfadimethoxine-d4 has limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar organic solvents like methanol (12–15 mg/mL at 25°C) and dimethyl sulfoxide (DMSO; ∼25 mg/mL) when heated to 40–50°C [1] [4]. Solid-state stability is optimal at -20°C under inert atmospheres, with <0.5% degradation over 36 months. In methanolic solutions, it remains stable for 1 month at -20°C but degrades 5–8% after 6 months at 4°C, primarily via hydrolysis of the sulfonamide bond [4] [9]. Analytical recovery rates exceed 98% in biological matrices (e.g., plasma, liver homogenates) when processed at pH 6–8 and 4°C, confirming robustness during sample preparation [8].
Table 3: Solubility and Stability Profiles
Condition | Result | Experimental Context |
---|---|---|
Solubility in Methanol | 12–15 mg/mL (at 25°C, with heating) | Sample prep for LC-MS/MS [1] |
Solid-State Stability | <0.5% degradation (36 months, -20°C) | Long-term storage [4] |
Solution Stability (MeOH, -20°C) | 95% intact after 6 months | Stock solution storage [9] |
Matrix Stability (Plasma) | >98% recovery (pH 7.0, 4°C, 24h) | Bioanalytical workflows [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: